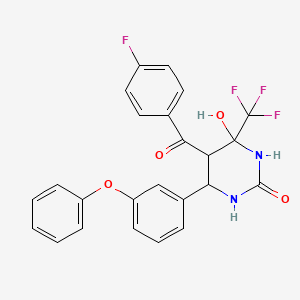
5-(4-Fluorobenzoyl)-4-hydroxy-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorobenzoyl)-4-hydroxy-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one: , also known by its systematic IUPAC name, is a complex organic compound with a unique structure. Let’s break down its components:
5-(4-Fluorobenzoyl): This part of the compound contains a benzoyl group (C₆H₅CO-) attached to a 5-membered diazinane ring.
4-hydroxy: Indicates the presence of a hydroxyl group (-OH) at a specific position.
6-(3-phenoxyphenyl): Refers to a phenyl group (C₆H₅-) attached to the 6-membered diazinane ring via an oxygen atom (phenoxy group).
4-(trifluoromethyl): Contains a trifluoromethyl group (CF₃-) attached to the 4-position of the diazinane ring.
1,3-diazinan-2-one: The core structure consists of a diazinane ring with a ketone functional group (C=O) at the 2-position.
Chemical Reactions Analysis
The compound may undergo various reactions, such as:
Oxidation: Oxidation of the phenolic hydroxyl group to form a quinone.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Substitution reactions at the fluorobenzoyl or phenoxyphenyl positions.
Common reagents and conditions depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Medicine: Investigating its pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
Chemistry: Studying its reactivity and designing related compounds.
Industry: Developing novel materials or catalysts based on its structure.
Mechanism of Action
The exact mechanism of action remains elusive due to limited research. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore related diazinane derivatives or compounds with similar functional groups.
Remember that further research is necessary to fully understand this intriguing compound’s properties and applications.
Properties
Molecular Formula |
C24H18F4N2O4 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
5-(4-fluorobenzoyl)-4-hydroxy-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C24H18F4N2O4/c25-16-11-9-14(10-12-16)21(31)19-20(29-22(32)30-23(19,33)24(26,27)28)15-5-4-8-18(13-15)34-17-6-2-1-3-7-17/h1-13,19-20,33H,(H2,29,30,32) |
InChI Key |
MPMCDMABJOFCCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C(C(NC(=O)N3)(C(F)(F)F)O)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631347.png)
![4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide](/img/structure/B11631351.png)
![2-(4-chlorophenyl)-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11631363.png)
![Bis(2-methoxyethyl) 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11631371.png)
![2-Butyl-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11631383.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631387.png)
![2-[(E)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11631399.png)
![Ethyl 4-[(2-ethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11631402.png)
![Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11631408.png)
![ethyl 4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11631410.png)
![7-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631415.png)
![ethyl 2-{(3E)-2-(3-bromophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631419.png)
![(6Z)-6-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631429.png)
![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631430.png)
